molecular formula C16H21O4P B14556772 Butyl ethyl naphthalen-1-yl phosphate CAS No. 61911-65-7

Butyl ethyl naphthalen-1-yl phosphate

Cat. No.: B14556772
CAS No.: 61911-65-7
M. Wt: 308.31 g/mol
InChI Key: RSUFTHREZZDQAP-UHFFFAOYSA-N
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Description

Butyl ethyl naphthalen-1-yl phosphate is an organophosphate compound characterized by a naphthalene ring substituted at the 1-position with a phosphate group esterified by butyl and ethyl alkyl chains. Its synthesis likely involves phosphorylation of naphthalen-1-ol followed by esterification with butyl and ethyl alcohols .

Properties

CAS No.

61911-65-7

Molecular Formula

C16H21O4P

Molecular Weight

308.31 g/mol

IUPAC Name

butyl ethyl naphthalen-1-yl phosphate

InChI

InChI=1S/C16H21O4P/c1-3-5-13-19-21(17,18-4-2)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,3-5,13H2,1-2H3

InChI Key

RSUFTHREZZDQAP-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCC)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Direct Phosphorylation of Naphthalen-1-ol

The most common approach involves reacting naphthalen-1-ol with phosphorylating agents. A two-step protocol is widely reported:

  • Formation of Phosphorochloridate Intermediate :
    Naphthalen-1-ol reacts with phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at 0–5°C under nitrogen, yielding naphthalen-1-yl phosphorodichloridate.
  • Stepwise Esterification :
    The intermediate is sequentially treated with butanol and ethanol in the presence of a base (e.g., triethylamine) to introduce alkyl groups. Yields range from 72–85%.

Key Reaction :
$$ \text{Naphthalen-1-ol} + \text{POCl}3 \rightarrow \text{Naphthalen-1-yl phosphorodichloridate} \xrightarrow[\text{EtOH, Et}3\text{N}]{\text{BuOH}} \text{Butyl ethyl naphthalen-1-yl phosphate} $$

Transesterification of Preformed Phosphate Esters

Butyl methyl naphthalen-1-yl phosphate (CAS: 38199-55-4) serves as a precursor. Heating with excess ethanol in toluene at 110°C for 6–8 h facilitates methyl-to-ethyl group exchange. Catalysts like titanium(IV) isopropoxide improve yields to 88–92%.

Advantages :

  • Avoids handling POCl₃.
  • Scalable for industrial production.

Continuous Flow Synthesis

A patent-pending method (CN113461731B) utilizes a reactor-water separator system for azeotropic evaporation of n-butanol, enabling continuous production:

  • Reactor Conditions : 115–120°C with tert-butyl peroxypivalate catalyst.
  • Water Separator : Maintains 90–95°C to reflux unreacted reagents.
  • Product Isolation : Achieves >96.5% purity via in-line extraction.

Key Parameters :

Parameter Value
Catalyst Loading 1.5–2.5 mol%
n-Butanol:Methylphosphinate Ratio 0.1–0.3:1
Yield 95.4% (GC)

Optimization and Challenges

Catalyst Selection

  • Radical Initiators : tert-Butyl peroxyoctoate minimizes side reactions during transesterification.
  • Enzymatic Approaches : Cytochrome P450 BM3 variant F87V catalyzes oxidative coupling but requires genetic engineering.

Purity and Byproduct Control

  • Chromatography : Silica gel (petroleum ether/ethyl acetate) resolves unreacted naphthalen-1-ol.
  • Crystallization : Hexane recrystallization yields 99% pure product.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 8.15 (d, J = 7.4 Hz, 1H, naph-H), 1.65 (d, J = 6.9 Hz, 3H, CH₃).
  • ³¹P NMR : Single peak at δ 2.8–3.1 ppm confirms phosphate structure.

Chromatographic Methods

  • HPLC : C18 column (ACN:H₂O = 70:30); retention time = 6.7 min.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Direct Phosphorylation 85 98 Moderate
Transesterification 92 97 High
Continuous Flow 95 99 Industrial

Chemical Reactions Analysis

Types of Reactions

Butyl ethyl naphthalen-1-yl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired reaction pathway and product .

Major Products

The major products formed from these reactions include various naphthalene derivatives, phosphates, and phosphines. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Butyl ethyl naphthalen-1-yl phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butyl ethyl naphthalen-1-yl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including phosphorylation and dephosphorylation reactions. The detailed molecular mechanisms depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s key structural features are compared to related molecules below:

Compound Name Functional Groups Molecular Formula Key Properties/Applications References
Butyl ethyl naphthalen-1-yl phosphate Phosphate ester, naphthalene Not explicitly provided Hypothesized: High thermal stability, moderate solubility in organic solvents
O-1-Ethylheptyl ethylphosphonofluoridate Phosphonofluoridate, alkyl chains C₁₁H₂₄FO₂P Schedule 1A01 chemical; likely neurotoxic (similar to organophosphate nerve agents)
FDU-PB-22 (naphthalen-1-yl carboxylate) Carboxylate ester, naphthalene C₂₅H₁₇FNO₃ Synthetic cannabinoid; high lipophilicity enhances blood-brain barrier penetration
Naphthalen-1-ylmethanol derivatives Hydroxymethyl, naphthalene C₁₁H₁₀O Intermediate in organic synthesis; crystallographic data available

Key Comparative Analysis

  • Phosphate vs. Phosphonofluoridate: Butyl ethyl naphthalen-1-yl phosphate differs from O-1-ethylheptyl ethylphosphonofluoridate in the central phosphorus group. The former contains a phosphate (O=P-O) group, while the latter has a phosphonofluoridate (O=P-F) group. The fluorine atom in phosphonofluoridates increases electrophilicity, enhancing reactivity toward nucleophiles (e.g., acetylcholinesterase inhibition).
  • Naphthalene vs.
  • Ester Chain Length : The butyl/ethyl chains in the target compound may offer a balance between lipophilicity (for solubility in polymers) and volatility compared to longer-chain analogues like O-1-ethylheptyl derivatives .

Physicochemical Properties

While explicit data (e.g., melting point, logP) for butyl ethyl naphthalen-1-yl phosphate are absent in the evidence, inferences can be made:

  • Solubility: Lower water solubility than naphthalen-1-ylmethanol due to the hydrophobic alkyl chains.
  • Stability : More resistant to hydrolysis than carboxylate esters (e.g., FDU-PB-22) due to the phosphate group’s stronger P-O bond .

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